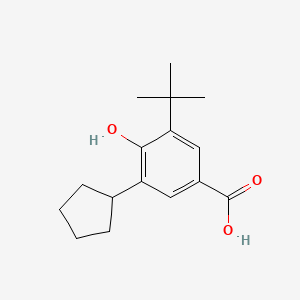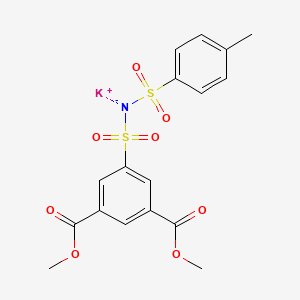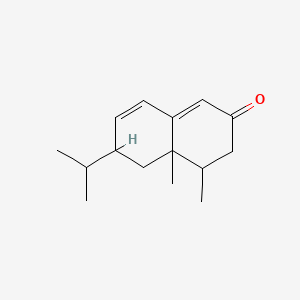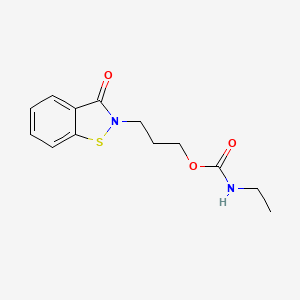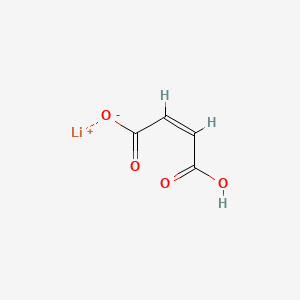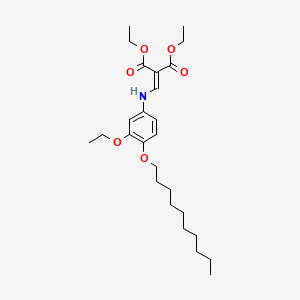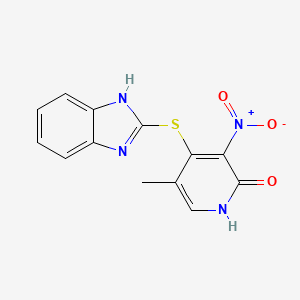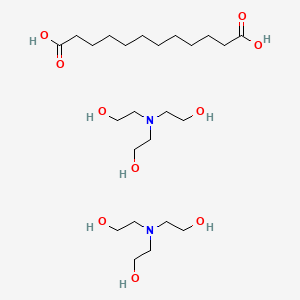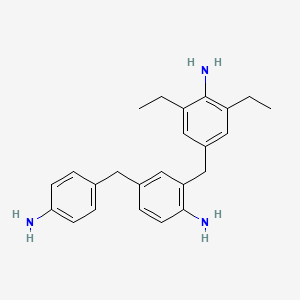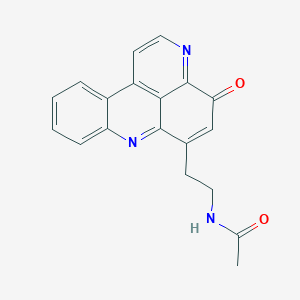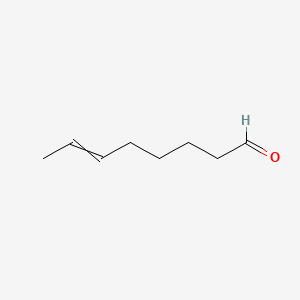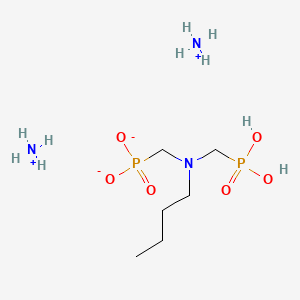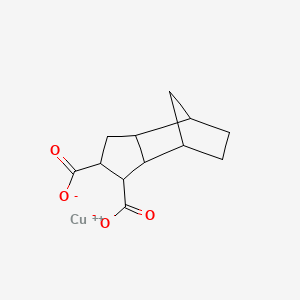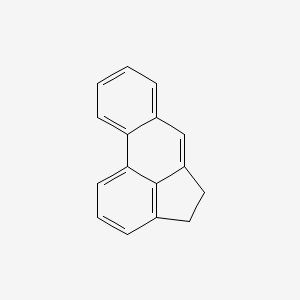
Acephenanthrylene, 4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acephenanthrylene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H12. It is a derivative of acephenanthrylene, characterized by the addition of two hydrogen atoms, which saturates the 4 and 5 positions of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acephenanthrylene, 4,5-dihydro- can be synthesized through a multi-step process starting with the cyclization of 4-(5-acenapthenyl)butyric acid. The synthesis involves the following steps:
Cyclization: The initial cyclization of 4-(5-acenapthenyl)butyric acid forms an intermediate compound.
Industrial Production Methods
These methods typically employ catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, introducing various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of acephenanthrylene, 4,5-dihydro-.
Aplicaciones Científicas De Investigación
Acephenanthrylene, 4,5-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of acephenanthrylene, 4,5-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene: A related PAH with a similar structure but lacking the additional hydrogen atoms at the 4 and 5 positions.
Phenanthrene: Another PAH with a similar core structure but different substitution patterns.
Naphthalene: A simpler PAH with two fused benzene rings.
Uniqueness
Acephenanthrylene, 4,5-dihydro- is unique due to its specific hydrogenation at the 4 and 5 positions, which imparts distinct chemical and physical properties. This modification can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
6232-48-0 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4,5-dihydroacephenanthrylene |
InChI |
InChI=1S/C16H12/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-7,10H,8-9H2 |
Clave InChI |
ZBWXZZIIMVVCNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C4=CC=CC1=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


